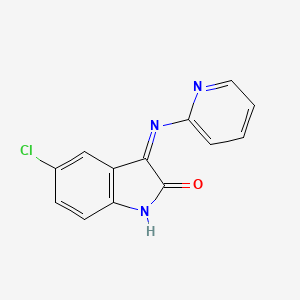
(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a pyridine ring and an indole moiety, which are connected through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one typically involves the condensation of 5-chloroindole-2,3-dione with 2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imino linkage. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-chloro-3-(2-pyridylmethyleneamino)-1H-indole-2-one
- (3Z)-5-chloro-3-(3-pyridylmethyleneamino)-1H-indole-2-one
- (3Z)-5-chloro-3-(4-pyridylmethyleneamino)-1H-indole-2-one
Uniqueness
(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one is unique due to its specific structural features, such as the position of the pyridine ring and the presence of the imino linkage. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H8ClN3O |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C13H8ClN3O/c14-8-4-5-10-9(7-8)12(13(18)16-10)17-11-3-1-2-6-15-11/h1-7H,(H,15,16,17,18) |
InChI Key |
SRLIDXDYQKAJDT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C\2/C3=C(C=CC(=C3)Cl)NC2=O |
Canonical SMILES |
C1=CC=NC(=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















